![molecular formula C14H9ClN2O B3281010 2-chloro-3-phenylquinazolin-4(3H)-one CAS No. 727-62-8](/img/structure/B3281010.png)
2-chloro-3-phenylquinazolin-4(3H)-one
Overview
Description
2-chloro-3-phenylquinazolin-4(3H)-one is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is a quinazolinone derivative that has shown promising results in studies related to medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
2-chloro-3-phenylquinazolin-4(3H)-one has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
In pharmacology, 2-chloro-3-phenylquinazolin-4(3H)-one has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
In biochemistry, 2-chloro-3-phenylquinazolin-4(3H)-one has been studied for its potential as a tool for studying protein-protein interactions. It has been found to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 2-chloro-3-phenylquinazolin-4(3H)-one varies depending on its application. In cancer treatment, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In neurological disorders, 2-chloro-3-phenylquinazolin-4(3H)-one inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-3-phenylquinazolin-4(3H)-one depend on its application. In cancer treatment, this compound has been found to induce apoptosis and inhibit the growth of cancer cells. In neurological disorders, it has been found to improve cognitive function by inhibiting the activity of acetylcholinesterase.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-3-phenylquinazolin-4(3H)-one in lab experiments include its high purity, stability, and efficiency in inhibiting the activity of certain enzymes. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the research on 2-chloro-3-phenylquinazolin-4(3H)-one. In medicinal chemistry, further studies are needed to determine its efficacy in vivo and its potential as a cancer treatment. In pharmacology, more research is needed to determine its safety and efficacy in treating neurological disorders. In biochemistry, further studies are needed to determine its potential as a tool for studying protein-protein interactions. Overall, the potential applications of 2-chloro-3-phenylquinazolin-4(3H)-one make it a promising compound for future research.
properties
IUPAC Name |
2-chloro-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-14-16-12-9-5-4-8-11(12)13(18)17(14)10-6-2-1-3-7-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWWNOYKNCBEHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427878 | |
Record name | 2-chloro-3-phenylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-phenylquinazolin-4(3H)-one | |
CAS RN |
727-62-8 | |
Record name | 2-chloro-3-phenylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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